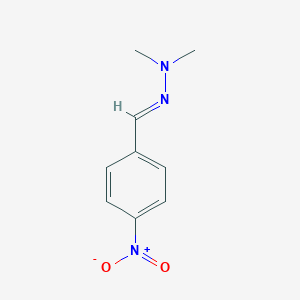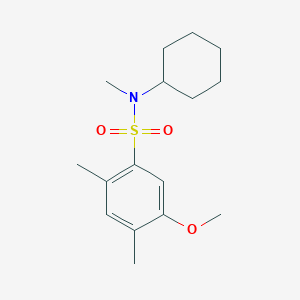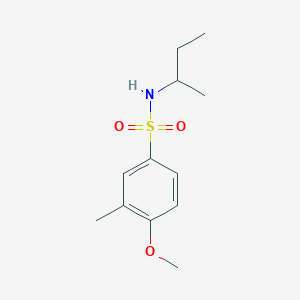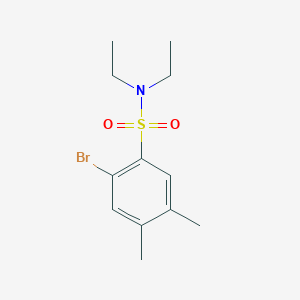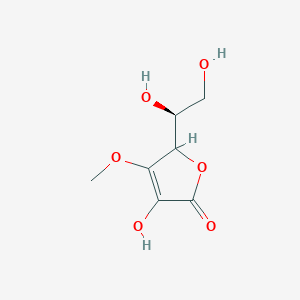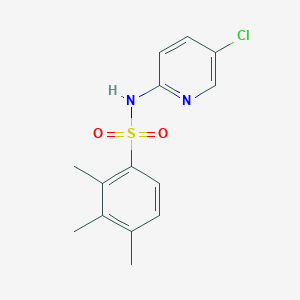
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide, also known as TCS 359, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide drugs and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 is not fully understood. However, it has been suggested that N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 may act by inhibiting the activity of enzymes such as carbonic anhydrase and cyclooxygenase. These enzymes are involved in various physiological processes such as acid-base balance and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 has been found to increase the levels of antioxidants such as glutathione, which helps protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 in lab experiments is its ability to exhibit multiple properties such as anticonvulsant and anti-inflammatory effects. This allows researchers to study the compound's potential for treating various neurological disorders. However, a limitation of using N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359.
将来の方向性
There are several future directions for the research of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359. One potential direction is to study its potential for treating other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and potential side effects of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359. Finally, the development of derivatives of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 may lead to the discovery of more potent and selective therapeutic agents.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 as a white solid.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 has been the subject of scientific research due to its potential as a therapeutic agent. It has been found to exhibit anticonvulsant, anti-inflammatory, and neuroprotective properties. These properties make N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide 359 a promising candidate for the treatment of various neurological disorders such as epilepsy and Alzheimer's disease.
特性
製品名 |
N-(5-chloro-2-pyridinyl)-2,3,4-trimethylbenzenesulfonamide |
|---|---|
分子式 |
C14H15ClN2O2S |
分子量 |
310.8 g/mol |
IUPAC名 |
N-(5-chloropyridin-2-yl)-2,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9-4-6-13(11(3)10(9)2)20(18,19)17-14-7-5-12(15)8-16-14/h4-8H,1-3H3,(H,16,17) |
InChIキー |
OJESLDTUBDTAQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C |
正規SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




